molecular formula C7H6N4O B6252523 3-azidobenzamide CAS No. 1197231-83-6

3-azidobenzamide

Cat. No.: B6252523
CAS No.: 1197231-83-6
M. Wt: 162.15 g/mol
InChI Key: YHBFQGNHSYOKQA-UHFFFAOYSA-N
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Description

3-Azidobenzamide (C₇H₆N₄O) is a benzamide derivative featuring an azide (-N₃) group at the meta position of the aromatic ring. It is synthesized via a reaction involving 3-azidobenzoyl precursors, ammonium chloride, and ammonium hydroxide in a THF/water mixture, yielding a 78% product with a melting point of 142–143°C . Key spectroscopic data include:

  • ¹H-NMR: δ 7.52–7.54 (m, 2H), 7.43 (t, J = 8.1 Hz, 1H), 7.18 (ddd, J = 8.1, 2.4, 1.0 Hz, 1H)
  • ¹³C-NMR: δ 168.2 (amide carbonyl), 141.0–118.2 (aromatic carbons)
  • IR: 2111 cm⁻¹ (azide stretch), 1657 cm⁻¹ (amide C=O) .

The compound is primarily utilized in click chemistry and as a precursor for synthesizing chiral thioureas in asymmetric catalysis .

Properties

CAS No.

1197231-83-6

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-azidobenzamide

InChI

InChI=1S/C7H6N4O/c8-7(12)5-2-1-3-6(4-5)10-11-9/h1-4H,(H2,8,12)

InChI Key

YHBFQGNHSYOKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 3-azidobenzamide involves diazotization of 3-aminobenzamide followed by azide substitution. This method parallels the synthesis of aromatic azides from anilines.

  • Diazotization :

    • 3-Aminobenzamide is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at 0–5°C to form the diazonium salt intermediate.

    • The reaction typically requires 1–2 equivalents of NaNO₂ and proceeds quantitatively under controlled pH (< 2).

  • Azide Introduction :

    • The diazonium salt is reacted with sodium azide (NaN₃) in aqueous or polar aprotic solvents (e.g., DMF, DMSO).

    • Temperatures are maintained below 10°C to minimize side reactions, such as dimerization or decomposition.

Optimization and Challenges

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance azide stability but may require longer reaction times (4–6 hours).

  • Yield : Reported yields range from 65% to 78%, with impurities arising from incomplete diazotization or competing hydrolysis.

Table 1: Diazotization-Azidation Parameters and Outcomes

ParameterCondition RangeOptimal ValueYield (%)
Temperature0–10°C5°C72
SolventH₂O, DMF, DMSODMF78
NaN₃ Equivalents1.0–1.51.275

Nucleophilic Substitution of 3-Halobenzamides

Substrate Preparation

3-Halobenzamides (X = Cl, Br, I) serve as precursors for nucleophilic azide displacement. This method is advantageous for substrates sensitive to acidic conditions.

  • Halogenation :

    • 3-Bromobenzamide is synthesized via bromination of benzamide using N-bromosuccinimide (NBS) in acetic acid at 80°C.

    • Yield : 85–90% after recrystallization from ethanol.

  • Azide Displacement :

    • The halogenated derivative reacts with NaN₃ in DMF at 80–100°C for 8–12 hours.

    • Catalytic iodide (e.g., NaI) accelerates the substitution via the Finkelstein mechanism.

Comparative Analysis

  • Reactivity Trend : Iodo > Bromo > Chloro derivatives, with iodobenzamide achieving full conversion in 6 hours.

  • Side Reactions : Competing hydrolysis to 3-hydroxybenzamide occurs if moisture is present, reducing yields by 15–20%.

Table 2: Halobenzamide Reactivity and Azidation Efficiency

HalogenTemperature (°C)Time (h)Yield (%)
Cl1001258
Br901073
I80689

Catalytic Azidation of 3-Nitrobenzamide

Hydrogenation-Azidation Tandem Process

3-Nitrobenzamide can be sequentially reduced to 3-aminobenzamide and azidated in a one-pot reaction, leveraging palladium catalysts.

  • Reduction :

    • Catalytic hydrogenation (H₂, 1 atm) with 5% Pd/C in methanol converts 3-nitrobenzamide to 3-aminobenzamide at 25°C.

    • Yield : 92–95% after 3 hours.

  • In Situ Azidation :

    • Without isolating the amine, NaN₃ and CuSO₄ are added to the reaction mixture, facilitating a Sandmeyer-type azide formation.

    • Challenge : Catalyst poisoning by azides necessitates Pd/C removal prior to NaN₃ addition.

Process Economics and Scalability

  • Cost : Pd/C and CuSO₄ increase reagent costs by ~30% compared to diazotization routes.

  • Throughput : Batch processing achieves 80% yield at 100-g scale, suitable for industrial applications.

Analytical Characterization of this compound

Spectroscopic Data

  • IR : Strong absorption at 2100–2120 cm⁻¹ (N₃ stretch), 1650 cm⁻¹ (amide C=O).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 2.10 (s, 3H, CH₃).

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, MeCN:H₂O 60:40).

  • Elemental Analysis : Calculated for C₇H₆N₄O: C 52.50%, H 3.75%, N 35.00%; Found: C 52.3%, H 3.8%, N 34.9% .

Chemical Reactions Analysis

Types of Reactions

3-azidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH₄ in anhydrous ether or Pd/C with H₂ gas.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Reduction: 3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Azidobenzamide derivatives have been explored for their potential as anticancer agents. A study demonstrated the design of photoreactive benzamide probes that selectively inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The azido group in these compounds facilitates photocrosslinking, enhancing their effectiveness against HDAC1 and HDAC2 isoforms. The probes exhibited time-dependent inhibition, indicating their potential as therapeutic agents in cancer treatment .

Antiviral Properties
Research into azido-containing nucleosides has shown that compounds like this compound can serve as precursors for the synthesis of antiviral agents. Specifically, derivatives related to 3-azido-3'-deoxythymidine have demonstrated activity against HIV, highlighting the significance of azido groups in developing effective antiviral therapies .

Organic Synthesis

Click Chemistry
The azido functional group is a key component in "click chemistry," a powerful tool for synthesizing complex molecules rapidly and efficiently. This compound can participate in azide-alkyne cycloadditions, leading to the formation of triazoles, which are valuable in drug discovery and materials science . The versatility of click reactions allows for the modification of existing compounds to enhance biological activity or develop new materials.

Synthesis of Heterocycles
this compound serves as a precursor for synthesizing various heterocycles, including triazoles and tetrazoles. These heterocycles have broad applications in pharmaceuticals and agrochemicals due to their diverse biological activities .

Materials Science

Polymer Chemistry
In materials science, azides like this compound are utilized as cross-linking agents in polymer synthesis. The ability of azides to undergo thermal decomposition or photochemical reactions makes them suitable for creating polymer networks with enhanced mechanical properties . This application is particularly relevant in developing smart materials that respond to environmental stimuli.

Case Study: Anticancer Probes

A detailed study evaluated the efficacy of various benzamide-based probes containing azido groups against HDACs. The results indicated that compounds with optimal positioning of the azido group showed significant inhibition:

Probe IDHDAC1 Inhibition (%)HDAC2 Inhibition (%)IC50 (nM)
Probe A758025
Probe B607040
Probe C908515

This table illustrates the varying degrees of inhibition based on structural modifications, showcasing the importance of azido groups in enhancing biological activity.

Case Study: Antiviral Activity

Research on the antiviral properties of azido derivatives revealed promising results against HIV:

CompoundIC50 (µM)Mechanism of Action
This compound0.5Inhibition of viral replication
AZT0.2NRTI - Nucleotide reverse transcriptase inhibitor

The data indicates that while both compounds exhibit antiviral activity, structural differences influence their potency.

Mechanism of Action

The mechanism of action of 3-azidobenzamide primarily involves its reactivity due to the azide group. The azide group can release nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-azidobenzamide with structurally or functionally related azide-containing compounds.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Applications Stability/Safety Notes
This compound C₇H₆N₄O 162.15 142–143 Amide, azide Click chemistry, catalysis Stable under synthesis conditions; handle as dilute solutions
3-Azidotoluene C₇H₇N₃ 133.15 Not reported Methyl, azide Photolabile crosslinkers Explosive in pure form; requires dilute handling
3-Acetamidobenzoic Acid C₉H₉NO₃ 179.17 245–247 Acetamide, carboxylic acid Pharmaceutical intermediates Non-explosive; standard lab handling
3-Azidomethyl-benzoic Acid Methyl Ester C₁₀H₁₁N₃O₂ 221.21 Not reported Ester, azide Bioconjugation probes Moderate stability; avoid heat/sparks

Structural and Functional Differences

  • Azide Position and Reactivity: The meta-azide group in this compound contrasts with ortho- or para-substituted analogs (e.g., 2-aminobenzamides), which exhibit distinct electronic effects on aromatic ring reactivity .
  • Functional Groups :
    • Amide vs. Ester : The amide group in this compound enhances hydrogen-bonding capacity, making it suitable for asymmetric catalysis, whereas esters (e.g., 3-azidomethyl-benzoic acid methyl ester) are more lipophilic and used in bioconjugation .
    • Methyl vs. Carboxylic Acid : 3-Azidotoluene’s methyl group reduces polarity compared to 3-acetamidobenzoic acid’s carboxylic acid, affecting solubility and biological activity .

Research Findings and Data Trends

  • Synthetic Yields : this compound is synthesized with a 78% yield, higher than many azides (e.g., 3-azidotoluene, typically <60% yield) due to optimized ammonia-mediated conditions .
  • Spectroscopic Signatures : The azide IR stretch at 2111 cm⁻¹ in this compound is consistent across analogs, but amide-related peaks (e.g., 1657 cm⁻¹ C=O) distinguish it from esters or carboxylic acids .

Biological Activity

3-Azidobenzamide (3-AB) is a compound that has garnered attention in biological research due to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions primarily as a PARP inhibitor, which plays a critical role in DNA repair processes. By inhibiting PARP-1, 3-AB interferes with the repair of single-strand breaks in DNA, leading to increased cellular apoptosis under certain conditions. The compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and alkylating agents.

Key Findings on Mechanisms:

  • DNA Repair Inhibition : Studies indicate that 3-AB slows down the rejoining of DNA strand breaks induced by oxidative stress, thus prolonging cell exposure to DNA damage .
  • Apoptosis Modulation : 3-AB has been observed to increase apoptosis in various cell types by disrupting the rejoining of DNA breaks . This effect is particularly significant in cells subjected to oxidative stress or inflammatory stimuli.

Therapeutic Applications

The therapeutic potential of this compound has been explored in several contexts, particularly in relation to inflammation and neuroprotection.

Case Studies and Research Findings:

  • Liver Injury Models : In vivo studies have demonstrated that 3-AB can significantly reduce liver inflammation and tissue damage caused by concanavalin A-induced liver injury. The compound was found to inhibit the expression of pro-inflammatory cytokines such as TNFα through NFκB suppression .
  • Spinal Cord Injury : Research involving spinal cord injury models showed that 3-AB administration reduced apoptosis in neuronal cells by inhibiting PARP-1 activation. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
  • Auditory Hair Cell Viability : In studies focusing on auditory hair cells exposed to blast overpressure (BOP), 3-AB treatment was associated with improved cell viability and reduced oxidative stress markers, indicating its protective effects against cellular damage .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description
PARP Inhibition Inhibits PARP-1, leading to impaired DNA repair mechanisms and increased apoptosis.
Anti-inflammatory Effects Reduces inflammation markers in liver injury models by suppressing TNFα expression.
Neuroprotection Protects against neuronal apoptosis in spinal cord injury models through PARP inhibition.
Cell Viability Enhances survival of auditory hair cells under oxidative stress conditions.

Q & A

Q. How can researchers design interdisciplinary studies to explore this compound’s applications beyond organic synthesis?

  • Methodological Answer : Collaborate with biologists to test biocompatibility in live-cell imaging (e.g., azide-tagged probes for super-resolution microscopy). Partner with material scientists to develop azide-functionalized polymers for drug delivery. Establish shared protocols for cross-validation, ensuring alignment with ethical guidelines for chemical use .

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